

3-Propylpyridine chemical properties and structure

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Compound of Interest

Compound Name: **3-Propylpyridine**

Cat. No.: **B1594628**

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An In-depth Technical Guide to **3-Propylpyridine**: Chemical Properties, Structure, and Applications

Introduction

3-Propylpyridine, a heterocyclic aromatic organic compound, belongs to the pyridine and derivatives class.^[1] Structurally, it consists of a pyridine ring substituted with a propyl group at the third position. This colorless to pale yellow liquid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agricultural products.^{[2][3][4]} It is also found naturally in foods like sweet orange, presenting potential as a biomarker for consumption.^[1] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and safety protocols, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Molecular Structure

3-Propylpyridine is an achiral molecule with the chemical formula C₈H₁₁N.^{[5][6]} The core of the molecule is a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom. A three-carbon propyl chain is attached to the carbon atom at the 3-position of this pyridine ring. The nitrogen atom's lone pair of electrons contributes to the molecule's basicity and its characteristic chemical reactivity.

Caption: 2D Chemical Structure of **3-Propylpyridine**.

Physicochemical Data

The essential physical and chemical properties of **3-Propylpyridine** are summarized in the table below. This data is crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical systems.

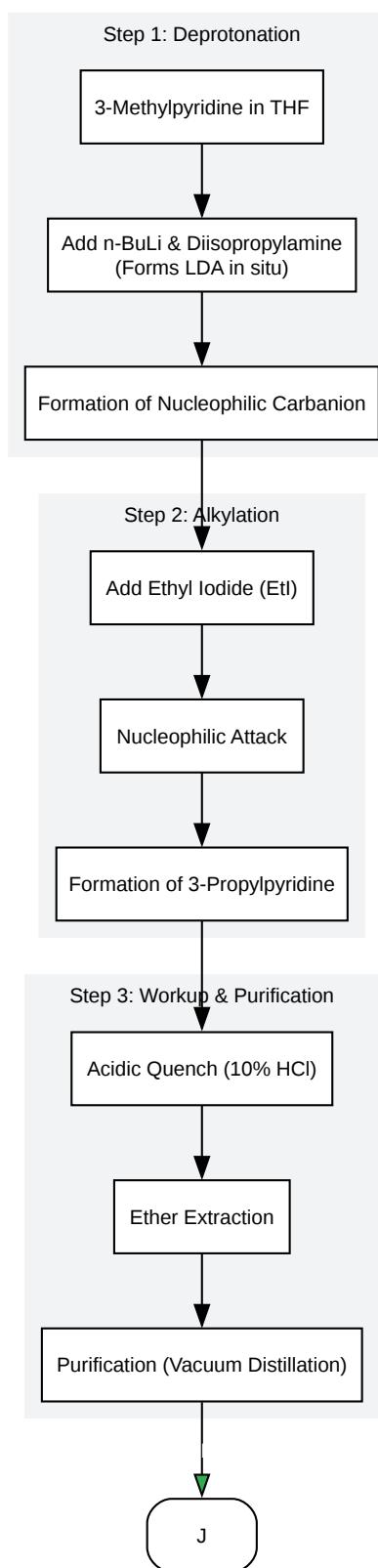
Property	Value	Source(s)
CAS Registry Number	4673-31-8	[5][7]
Molecular Formula	C ₈ H ₁₁ N	[5][7][8]
Molecular Weight	121.18 g/mol	[7][8][9]
Appearance	Colorless to pale yellow clear liquid	[2][10]
Boiling Point	186-187 °C at 760 mmHg	[2][7]
Density	0.922 - 0.928 g/cm ³ at 20-25 °C	[2][7][10]
Flash Point	64.44 °C (148.00 °F)	[2]
Water Solubility	Soluble (Predicted: 26.1 g/L)	[1][2]
Solubility	Soluble in alcohols	[2][11]
pKa (Strongest Basic)	5.56 ± 0.10 (Predicted)	[1][10]
LogP (o/w)	2.16 - 2.36 (Estimated)	[1][2]
Refractive Index	1.493 - 1.499 at 20.00 °C	[2]

Synthesis and Reactivity

Synthetic Approach: Alkylation of 3-Methylpyridine

A common laboratory-scale synthesis of **3-Propylpyridine** involves the alkylation of a readily available precursor, 3-methylpyridine (3-picoline). This method relies on the deprotonation of the methyl group using a strong base, followed by nucleophilic attack on an ethyl halide.

The causality behind this experimental design is rooted in the acidity of the protons on the methyl group adjacent to the pyridine ring. The electron-withdrawing nature of the aromatic ring enhances the acidity of these protons, allowing for deprotonation by a strong base like n-butyllithium (BuLi) in the presence of diisopropylamine to form lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that readily reacts with an electrophile, such as ethyl iodide, to form the desired C-C bond, extending the side chain.

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Caption: Workflow for the synthesis of **3-Propylpyridine**.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of **3-propylpyridine** from 3-methylpyridine.[\[10\]](#)

- Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (3.53 mL, 24.7 mmol) to anhydrous tetrahydrofuran (THF, 35 mL) and cool the solution to 0 °C in an ice bath.
- Base Formation: Add n-butyllithium (1.6 M in hexane, 15.4 mL, 25 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes to allow for the formation of LDA.
- Deprotonation: Add a solution of 3-methylpyridine (2.3 g, 24.7 mmol) in THF (10 mL) dropwise to the LDA solution at 0 °C. Stir for 30 minutes to ensure complete deprotonation and formation of the nucleophile.
- Alkylation: Slowly add a solution of ethyl iodide (3.45 g, 24.7 mmol) in THF (10 mL) dropwise to the reaction mixture.
- Reaction Completion: Remove the ice bath and allow the reaction mixture to stir for 1 hour at room temperature.
- Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 10% hydrochloric acid (HCl) solution. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
- Purification: Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity

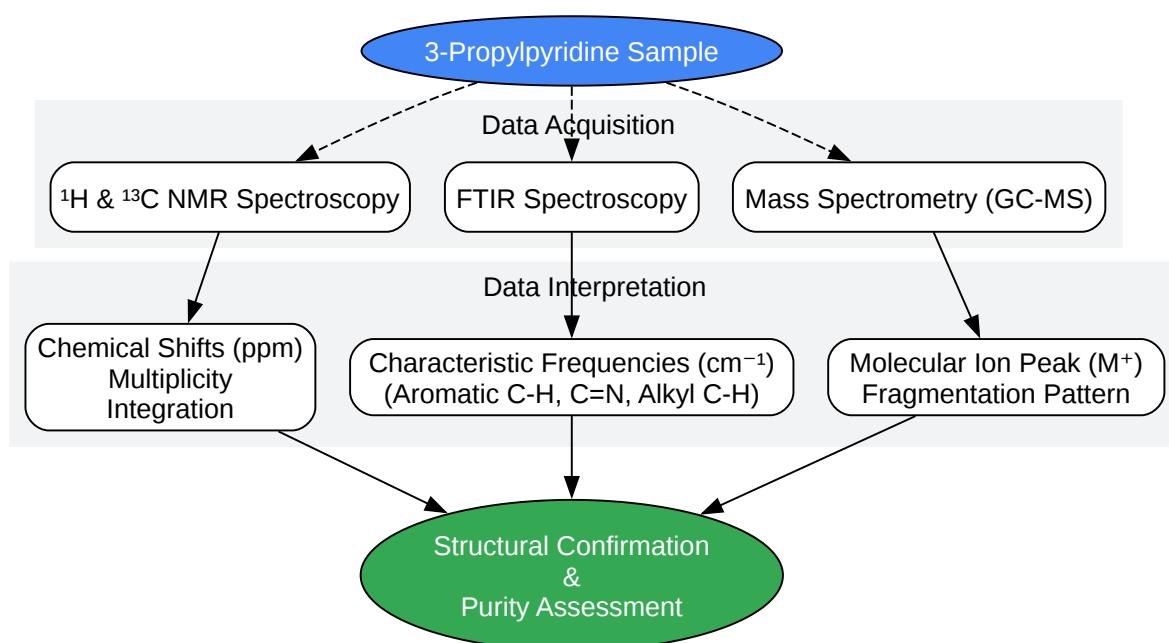
The reactivity of **3-Propylpyridine** is dictated by two main features: the basic nitrogen atom of the pyridine ring and the aromatic system itself.

- Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base (pKa of the conjugate acid is ~5.56), readily reacting with acids to form pyridinium salts.[\[1\]](#)[\[10\]](#)

- Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions.
- Side Chain: The propyl group can undergo free-radical reactions, such as halogenation, under appropriate conditions.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **3-Propylpyridine**. The combination of NMR, IR, and mass spectrometry provides a complete fingerprint of the molecule.



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the propyl chain protons will be in the upfield region (δ 0.9-2.7 ppm). The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships.
- ^{13}C NMR: The carbon NMR spectrum provides information on the different carbon environments. It will show signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Propylpyridine** displays characteristic absorption bands that confirm its functional groups. Key expected peaks include:

- $\sim 3000\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$: Aliphatic C-H stretching from the propyl group.
- $\sim 1400\text{-}1600\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, **3-Propylpyridine** will show a molecular ion peak (M^+) at $\text{m/z} = 121$.^{[5][9]} A prominent fragment is often observed at $\text{m/z} = 92$, corresponding to the loss of an ethyl group (C_2H_5) via benzylic cleavage, which is a characteristic fragmentation pathway for alkylpyridines.^[9]

Applications in Research and Development

3-Propylpyridine serves as a key intermediate in the synthesis of more complex molecules.^[3]

- Pharmaceuticals: The pyridine scaffold is a common feature in many bioactive compounds. **3-Propylpyridine** can be used to introduce this moiety, and the propyl group can be further

functionalized or serve as a lipophilic component to modulate a drug candidate's pharmacokinetic properties.

- Agrochemicals: Similar to its application in pharmaceuticals, it is a precursor for various pesticides and herbicides.[\[4\]](#)
- Flavor and Fragrance: It is recognized as a flavoring agent, contributing sweet, musty, and earthy notes.[\[2\]](#)[\[10\]](#)

Safety and Handling

Proper handling of **3-Propylpyridine** is essential to ensure laboratory safety.

- Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[11\]](#)
- Safe Handling:
 - Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[\[11\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[11\]](#)[\[12\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[12\]](#)
 - Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#)[\[12\]](#)
Keep away from incompatible materials such as strong acids and strong bases.[\[11\]](#)
- First-Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[\[11\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[[11](#)]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[[11](#)]

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